3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate
Description
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate is a fluorinated heterocyclic compound featuring a benzisoxazole core substituted at the 3-position with a 4-fluorophenyl group and at the 6-position with an isonicotinate ester. This structure combines electron-withdrawing fluorine atoms, a rigid benzisoxazole scaffold, and a polar ester group, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H11FN2O3 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] pyridine-4-carboxylate |
InChI |
InChI=1S/C19H11FN2O3/c20-14-3-1-12(2-4-14)18-16-6-5-15(11-17(16)25-22-18)24-19(23)13-7-9-21-10-8-13/h1-11H |
InChI Key |
AOCBWBCZMZNCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=NC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate typically involves multiple steps, starting with the preparation of the benzisoxazole ringThe final step involves the esterification of the benzisoxazole derivative with isonicotinic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the benzisoxazole ring facilitates its penetration into biological membranes. This compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Analysis :
- Aliphatic vs. Aromatic Fluorination : The difluorocyclohexyl group in ’s compound increases lipophilicity, which may enhance blood-brain barrier penetration compared to aromatic fluorination .
Heterocyclic Core Variations
The benzisoxazole core distinguishes the target compound from benzoxazole, benzothiazole, and isoxazole derivatives:
| Compound Name | Core Structure | Key Differences | Impact | References |
|---|---|---|---|---|
| 4-(4-Fluorophenyl)-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]-1,3-benzoxazol-5-yl]benzamide | Benzoxazole core | Oxygen instead of nitrogen in the fused ring | Reduced hydrogen-bonding capacity; altered solubility | |
| 4-(4-Fluorophenyl)-N-[2-[methyl(2-piperidin-1-ylethyl)amino]-1,3-benzothiazol-6-yl]benzamide | Benzothiazole core | Sulfur atom instead of oxygen/nitrogen | Increased polarizability; potential for disulfide bonding | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide | Isoxazole core | Non-fused isoxazole ring; dihydrobenzodioxin moiety | Reduced planarity; modified pharmacokinetics |
Analysis :
- Benzoxazole vs. Benzisoxazole : The benzoxazole’s oxygen atom may reduce intermolecular hydrogen bonding compared to the benzisoxazole’s nitrogen, affecting solubility and target engagement .
- Benzothiazole’s Sulfur Atom : Enhances polarizability, enabling stronger van der Waals interactions in hydrophobic environments .
Substituent Variations
The isonicotinate ester at the 6-position differentiates the target compound from analogues with alternative substituents:
| Compound Name | Substituent | Key Differences | Functional Impact | References |
|---|---|---|---|---|
| N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide | Chlorophenyl group, acetamide substituent | Chlorine instead of fluorine; acetamide vs. ester | Increased steric bulk; altered hydrolysis rates | |
| 3-(difluoromethyl)-1-methylpyrazoline | Difluoromethyl group | Aliphatic fluorination; pyrazoline core | Higher metabolic stability; altered pKa |
Analysis :
- Ester vs. Amide Groups : The isonicotinate ester in the target compound may undergo faster hydrolysis than acetamide derivatives, influencing bioavailability .
Pharmacokinetic and Bioactivity Differences
- Piperidine-Containing Analogues : Compounds with piperidine moieties (e.g., ) show improved blood-brain barrier penetration due to increased basicity, unlike the target compound’s ester group .
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